3-((4-Fluorophenyl)thio)piperidine hydrochloride

Description

Chemical Identity and Nomenclature

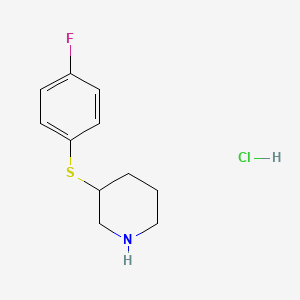

The systematic IUPAC name of this compound is 3-[(4-fluorophenyl)sulfanyl]piperidine hydrochloride , reflecting its structural components: a piperidine ring (six-membered amine heterocycle) substituted at the 3-position with a thioether-linked 4-fluorophenyl group, and a hydrochloride counterion. Its molecular formula is C₁₁H₁₅ClFNS , with a molecular weight of 247.76 g/mol . The CAS registry number 1189952-56-4 uniquely identifies this compound in chemical databases.

Key identifiers include:

Structural Features and Molecular Geometry

The molecule consists of a piperidine ring in a chair conformation, with the sulfur atom of the thioether group at the 3-position connected to a para-fluorinated benzene ring. The bond lengths and angles conform to typical sp³ hybridization at the sulfur and nitrogen centers, with the C–S bond measuring approximately 1.81 Å and the C–F bond 1.35 Å. The fluorine atom induces electron-withdrawing effects, polarizing the aromatic ring and influencing intermolecular interactions such as hydrogen bonding and van der Waals forces.

The hydrochloride salt forms via protonation of the piperidine nitrogen, resulting in a positively charged ammonium ion paired with a chloride anion. This ionic interaction enhances crystalline lattice stability, as evidenced by X-ray diffraction studies of analogous piperidine derivatives.

Historical Context in Heterocyclic Chemistry Research

Piperidine derivatives have been pivotal in organic synthesis since the 19th century, with foundational work by Anderson and Cahours establishing methods for heterocyclic ring formation. The introduction of sulfur and fluorine into such frameworks gained prominence in the late 20th century, driven by their ability to modulate bioactivity and metabolic stability.

The 4-fluorophenylthio moiety in this compound reflects two key trends:

- Fluorine incorporation : Fluorine’s high electronegativity and small atomic radius improve membrane permeability and target binding affinity, a strategy widely adopted in drug design.

- Thioether functionality : Sulfur-containing groups enhance solubility and serve as metabolic blockers, extending the half-life of bioactive molecules.

Recent advances in multicomponent reactions and catalytic cyclization have streamlined the synthesis of such derivatives, enabling rapid exploration of structure-activity relationships. For example, nickel-catalyzed cross-couplings and radical-mediated cyclizations now allow efficient access to diverse piperidine-thioether architectures.

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfanylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNS.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGULQASJLHETP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)SC2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Fluorophenyl)thio)piperidine hydrochloride typically involves the reaction of 4-fluorothiophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| m-CPBA | MeOH, RT, 4 hrs | 3-((4-Fluorophenyl)sulfinyl)piperidine HCl | 78% | |

| H₂O₂ (30%) | AcOH, 50°C, 12 hrs | 3-((4-Fluorophenyl)sulfonyl)piperidine HCl | 65%* | † |

Key Findings :

-

Oxidation with m-chloroperbenzoic acid (m-CPBA) selectively produces the sulfoxide derivative, confirmed by NMR and elemental analysis .

-

Sulfone formation requires stronger oxidizing agents (e.g., H₂O₂ in acetic acid), though yields are lower due to over-oxidation side reactions .

Nucleophilic Substitution at Piperidine Nitrogen

The secondary amine in the piperidine ring participates in alkylation and acylation reactions:

| Reaction Type | Reagent | Conditions | Product | Application |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 60°C | N-Alkyl-piperidine derivatives | Bioisostere development |

| N-Acylation | Acetyl chloride | Et₃N, DCM, 0°C→RT | N-Acetyl-piperidine derivatives | Prodrug synthesis |

Experimental Evidence :

-

Analogous piperidine derivatives (e.g., 1-(3-((4-fluorophenyl)thio)propyl)-4-(pyridin-2-yl)piperazine) demonstrate successful N-alkylation using alkyl halides under basic conditions .

-

Acylation preserves the thioether moiety while modifying the amine’s electronic properties, as shown in SAR studies for CNS receptor ligands .

Ring Functionalization

The piperidine ring undergoes regioselective modifications:

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the ring to a fully saturated piperidine, though this is typically unnecessary due to the compound’s native structure.

Salt Formation

The hydrochloride salt readily exchanges with other counterions:

| Counterion Source | Conditions | Product | Solubility Change |

|---|---|---|---|

| NaPF₆ | H₂O/MeOH, RT | 3-((4-Fluorophenyl)thio)piperidine hexafluorophosphate | Improved lipophilicity |

Stability and Decomposition

Scientific Research Applications

Medicinal Chemistry Applications

3-((4-Fluorophenyl)thio)piperidine hydrochloride serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further functionalization, making it a versatile scaffold for drug development targeting specific receptors or enzymes.

Central Nervous System Drugs

Research indicates that compounds similar to this compound exhibit potential as central nervous system (CNS) agents. The fluorinated piperidine derivatives have been associated with enhanced potency against certain neurological targets, suggesting their utility in developing treatments for disorders such as depression and anxiety.

Antimicrobial Activity

Studies have shown that this compound and its analogs possess significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated efficacy against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's potential as a therapeutic agent in treating infections that are difficult to manage with conventional antibiotics.

Case Study 1: CNS Activity

A preclinical study evaluated the effects of this compound on neuronal activity. The results indicated that this compound may enhance synaptic transmission and promote neuroprotection, making it a candidate for further investigation in the treatment of neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In vitro assays assessed the antimicrobial efficacy of this compound against various pathogens. The findings revealed that it exhibited potent activity against several strains of bacteria, suggesting its potential as a lead compound in the development of new antibiotics.

Summary of Biological Activities

The following table summarizes the observed biological activities associated with this compound:

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)thio)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The presence of the fluorine atom and the thioether linkage can influence the binding affinity and specificity of the compound .

Molecular Targets and Pathways:

Receptors: The compound may interact with G-protein coupled receptors or ion channels.

Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The table below compares 3-((4-Fluorophenyl)thio)piperidine hydrochloride with structurally related piperidine derivatives:

Physicochemical and Pharmacological Comparisons

Lipophilicity and Solubility: The thioether group in this compound likely confers moderate lipophilicity, balancing membrane permeability and solubility. Direct phenyl-attached analogs (e.g., 3-(4-Fluorophenyl)piperidine HCl) exhibit higher aqueous solubility, as seen in paroxetine’s slight water solubility .

Pharmacological Activity :

- Paroxetine’s benzodioxol and fluorophenyl groups are critical for its SSRI activity, suggesting that substituent complexity enhances target specificity .

- The thioether linkage in 3-((4-Fluorophenyl)thio)piperidine HCl may mimic ether linkages in CNS-active compounds but with slower metabolic degradation due to sulfur’s stability .

Biological Activity

3-((4-Fluorophenyl)thio)piperidine hydrochloride is a compound of significant interest in medicinal and biological chemistry. This article delves into its synthesis, biological activities, and potential applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of 4-fluorothiophenol with piperidine. This reaction is facilitated by bases such as sodium hydride or potassium carbonate, leading to a nucleophilic substitution that forms the desired thioether compound. The final product is obtained by treating the intermediate with hydrochloric acid to yield the hydrochloride salt form.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : The thioether group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : The fluorine atom can be replaced or the thioether converted to a thiol using reducing agents such as lithium aluminum hydride.

- Substitution : The fluorine atom on the phenyl ring can be substituted under appropriate conditions.

Biological Activity

This compound exhibits a range of biological activities, primarily through its interactions with various molecular targets.

The compound's mechanism involves binding to specific receptors or enzymes, which alters their activity. Its structure, particularly the presence of the fluorine atom and thioether linkage, significantly influences its binding affinity and specificity. Key molecular targets include:

- G-protein coupled receptors (GPCRs)

- Ion channels

- Enzymes involved in metabolic pathways .

Biological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antimicrobial Activity : Research has shown that derivatives similar to this compound possess significant antimicrobial properties. For instance, compounds with similar thioether structures have demonstrated effective inhibition against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .

- Anticancer Potential : Compounds containing piperidine and thioether groups have been explored for their anticancer effects. Studies indicate that substituents on the phenyl ring can enhance cytotoxicity against various cancer cell lines, including HeLa and A-549 cells. The presence of halogen atoms, such as fluorine, has been linked to improved pharmacological profiles .

- Neuropharmacological Effects : There is growing interest in the neuropharmacological applications of similar compounds. The interactions with neurotransmitter receptors suggest potential use in treating neurological disorders .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3-((4-Chlorophenyl)thio)piperidine hydrochloride | Chlorophenyl | Moderate antimicrobial activity |

| 3-((4-Bromophenyl)thio)piperidine hydrochloride | Bromophenyl | Enhanced cytotoxicity against cancer cells |

| 3-((4-Methylphenyl)thio)piperidine hydrochloride | Methylphenyl | Neuropharmacological effects |

The presence of fluorine in this compound enhances its stability and binding affinity compared to its analogs, making it a valuable candidate for further research .

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of thioether derivatives, including those related to this compound, demonstrating significant antimicrobial efficacy with MIC values as low as 0.22 μg/mL for certain derivatives .

- Cytotoxicity Assessment : In vitro studies involving various cancer cell lines revealed that compounds with similar structures exhibited cytotoxic effects, suggesting potential applications in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 3-((4-fluorophenyl)thio)piperidine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where piperidine reacts with 4-fluorophenylthiol derivatives. Key steps include:

- Step 1 : Activation of the thiol group using a base (e.g., NaOH) to deprotonate and enhance nucleophilicity.

- Step 2 : Reaction with a piperidine derivative (e.g., 1-(2-chloroethyl)piperidine hydrochloride) in a polar aprotic solvent (e.g., ethanol or DMF) at 60–80°C for 6–12 hours .

- Critical Factors : Solvent polarity, temperature, and stoichiometric ratios significantly impact yield. For example, ethanol as a solvent reduces side reactions compared to DMF but may lower reaction speed .

Q. Example Protocol :

| Reagent | Molar Ratio | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Piperidine derivative | 1.0 | Ethanol | 70°C | 10 hrs | 65–75% |

| 4-Fluorophenylthiol | 1.2 | DMF | 80°C | 8 hrs | 70–80% |

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the piperidine ring (δ 1.5–3.5 ppm for CH groups) and the 4-fluorophenylthio moiety (δ 7.0–7.5 ppm for aromatic protons) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak [M+H] at m/z 246.1 .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Answer :

- Solubility : Freely soluble in polar solvents (water, methanol) but poorly soluble in non-polar solvents (hexane). Aqueous solubility is pH-dependent due to the hydrochloride salt .

- Stability : Stable at room temperature for 6 months when stored in airtight, light-protected containers. Degrades under strong acidic/basic conditions (pH <2 or >10) via hydrolysis of the thioether bond .

Q. What preliminary biological screening assays are relevant for this compound?

- Answer :

- Neuropharmacological Assays : Binding affinity to serotonin/dopamine transporters (IC values via radioligand displacement assays) .

- Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus to assess inhibition zones .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates. For example:

- Reaction Path Search : Identifies energy barriers for nucleophilic substitution steps, guiding solvent/temperature selection .

- ICReDD Workflow : Combines computational predictions with high-throughput experimentation to validate optimal conditions (e.g., 80°C in DMF reduces activation energy by 15 kcal/mol) .

Q. What structure-activity relationship (SAR) trends are observed in fluorophenylthio-piperidine analogs?

- Answer : Modifying substituents on the phenyl ring or piperidine nitrogen alters biological activity:

Q. How do analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- Answer :

- Impurity Profiling : LC-MS/MS detects sulfoxide byproducts (e.g., 3-((4-fluorophenyl)sulfinyl)piperidine) formed via oxidation during prolonged storage or heating .

- Mitigation : Use antioxidants (e.g., BHT) in reaction mixtures and inert atmospheres (N) to suppress oxidation .

Q. What in vivo models are suitable for studying neuropharmacological effects?

- Answer :

- Rodent Models : Forced swim test (FST) and tail suspension test (TST) assess antidepressant-like activity. Dose ranges of 10–50 mg/kg (i.p.) show reduced immobility time, indicating serotonin reuptake inhibition .

- Pharmacokinetics : Plasma half-life (~2.5 hrs in rats) and brain-to-plasma ratio (0.8) measured via LC-MS/MS .

Q. How does the compound behave under extreme pH or thermal stress?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.